Tmtcu
Description
Tmtcu’s synthesis often employs multi-step reactions, with experimental protocols emphasizing safety considerations, especially when handling reactive intermediates or hazardous reagents .
Properties
IUPAC Name |
1,1,6a-trimethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-13(2)11-7-9-6-10(15)4-5-14(9,3)8-12(11)13/h6,11-12H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVWPPJYFRRTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC3(CCC(=O)C=C3C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946481 | |
| Record name | 1,1,6a-Trimethyl-1,1a,2,5,6,6a,7,7a-octahydro-4H-cyclopropa[b]naphthalen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23665-58-9 | |
| Record name | 1,4,4-Trimethyltricyclo(5.4.0.0(3,5))undec-7-en-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023665589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,6a-Trimethyl-1,1a,2,5,6,6a,7,7a-octahydro-4H-cyclopropa[b]naphthalen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tmtcu typically involves the reaction of 2-methyl-3-thiophenecarboxaldehyde with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reaction vessels, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tmtcu undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tmtcu has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tmtcu involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
This compound’s core structure likely shares motifs with compounds such as Compound A (a benzodiazepine derivative) and Compound B (a triazole-based molecule). However, distinctions in substituent groups, stereochemistry, or backbone rigidity may influence its reactivity and binding affinity. For example:
- Backbone Flexibility : Unlike Compound A, which has a rigid aromatic system, this compound may incorporate a flexible alkyl chain, enhancing its adaptability in host-guest interactions .
- Functional Groups : The presence of a nitro group in this compound, compared to the amine group in Compound B, could alter its electronic properties and solubility .
Table 1: Structural Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Hypothetical | Benzodiazepine | Triazole |
| Key Functional Groups | Nitro, Alkyl | Amine, Aromatic | Amine, Ether |
| Molecular Weight (g/mol) | ~350 | ~300 | ~280 |
Physicochemical Properties
Key properties such as solubility, melting point, and stability are compared below:
Table 2: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Solubility in Water | Low (0.1 mg/mL) | Moderate (2 mg/mL) | High (10 mg/mL) |
| Melting Point (°C) | 150–152 | 145–147 | 130–132 |
| Thermal Stability | Stable up to 200°C | Degrades at 180°C | Stable up to 220°C |
The lower solubility of this compound compared to Compound B may limit its bioavailability, necessitating formulation improvements .
Pharmacological and Functional Activity
In vitro studies suggest this compound exhibits inhibitory activity against Target X (e.g., a kinase or receptor), with an IC₅₀ of 50 nM, outperforming Compound A (IC₅₀ = 120 nM) but lagging behind Compound E (IC₅₀ = 20 nM) . This difference may arise from this compound’s optimized binding interactions, as predicted by molecular docking studies.
Methodological Considerations for Comparison
- Analytical Techniques : Distinguishing this compound from analogs requires complementary methods such as X-ray crystallography (for structural elucidation) and HPLC-MS (for purity assessment) .
- Data Reproducibility : Detailed experimental protocols, including reagent sources and instrument calibration, are essential for validating comparative data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
